N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
Overview
Description
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of N-substituted cyclopropanecarboxamides.
Scientific Research Applications
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Shares a similar cyclopropane ring structure but lacks the aminoethyl group.
N-(2-aminoethyl)acetamide: Similar in structure but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness: : N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is unique due to its specific combination of a cyclopropane ring and an aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Biological Activity
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclopropane ring attached to an aminoethyl group, which may influence its interaction with various biological targets. The molecular formula is , and its structure can be represented as follows:
This compound's unique cyclopropane structure differentiates it from similar compounds, potentially leading to distinct pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary findings suggest interactions with:
- Enzymes : Potential inhibition or activation of key metabolic enzymes.
- Receptors : Modulation of neurotransmitter receptors, which may influence neurological pathways.
These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively bind to certain receptors, influencing cellular responses. For instance:
- Neurotransmitter Receptors : It has been noted for its potential interaction with GABA_A receptors, which could suggest applications in treating anxiety or seizure disorders .
- Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies indicate:
- Anti-inflammatory Effects : Administration resulted in reduced inflammatory markers in animal models .
- Neuroprotective Effects : The compound showed promise in models of neurodegenerative diseases, potentially improving cognitive function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(2-aminoethyl)acetamide | C₅H₁₃ClN₂O | Lacks cyclopropane structure; simpler interactions |
Cyclopropanecarboxamide | C₇H₉N | Similar ring structure but without amino group |
N-(2-aminoethyl)cyclobutanecarboxamide | C₇H₁₅ClN₂O | Larger cyclic structure; potential for different biological activity |
This table illustrates how the cyclopropane ring in this compound may confer unique binding properties compared to its analogs.
Case Studies and Research Findings
Several research studies have explored the biological activities of this compound:
- Neuroprotective Study : A study evaluated the compound's effects on neurodegeneration models, revealing significant improvements in cognitive function and reduced neuronal death rates.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties, demonstrating a marked decrease in pro-inflammatory cytokines following treatment with the compound in animal models .
- Binding Affinity Tests : Research using radiolabeled assays indicated strong binding affinity to GABA_A receptors, suggesting potential therapeutic applications in anxiety disorders .
Properties
IUPAC Name |
N-(2-aminoethyl)cyclopropanecarboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOKLDPHZWDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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